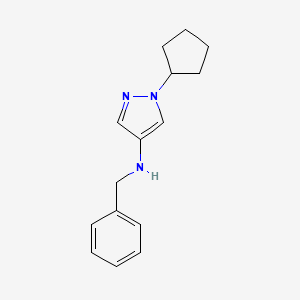

N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine

Description

BenchChem offers high-quality N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-benzyl-1-cyclopentylpyrazol-4-amine |

InChI |

InChI=1S/C15H19N3/c1-2-6-13(7-3-1)10-16-14-11-17-18(12-14)15-8-4-5-9-15/h1-3,6-7,11-12,15-16H,4-5,8-10H2 |

InChI Key |

GVEVVUNYUFZUCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

N Benzylation of the 4 Amino Group:the Final Step Involves the Benzylation of the 4 Amino Group. This Can Be Accomplished Through Several Methods, Including Reductive Amination with Benzaldehyde or Direct N Alkylation with a Benzyl Halide. in a Direct N Alkylation Pathway, the 4 Aminopyrazole Acts As a Nucleophile, Attacking the Electrophilic Benzylic Carbon of the Benzyl Halide. This Reaction is Also Typically Facilitated by a Base to Deprotonate the Amine, Although the Amino Group is Generally Less Acidic Than the Pyrazole N H. an Alternative, Often Cleaner, Method is the Hydrogen Borrowing Mechanism, Where a Catalyst Facilitates the Oxidation of Benzyl Alcohol to Benzaldehyde in Situ, Which then Forms an Imine with the Amine That is Subsequently Reduced.rsc.org

Investigation of Reaction Intermediates and Transition States

Each key synthetic step proceeds through specific intermediates and transition states that dictate the reaction's progress and outcome.

Pyrazole (B372694) Ring Formation: The condensation reaction to form the pyrazole ring involves several key intermediates. The initial attack of hydrazine (B178648) on the β-dicarbonyl compound leads to a hemiaminal intermediate, which then dehydrates to form a hydrazone. This is followed by an intramolecular cyclization to a five-membered ring intermediate, which upon another dehydration step, aromatizes to the stable pyrazole ring.

N-Alkylation of the Pyrazole Ring: The N-alkylation of the pyrazole ring proceeds through a transition state where the N-C bond between the pyrazole nitrogen and the cyclopentyl group is partially formed, and the bond between the cyclopentyl carbon and the leaving group (e.g., bromide) is partially broken. Computational studies on similar pyrazole alkylations suggest that the geometry of this transition state is crucial in determining the reaction's activation energy. wuxiapptec.com For instance, in the gas phase, the proton transfer, which is a key aspect of tautomerism influencing alkylation, is believed to be more synchronous, while in a water solution, it is more stepwise. researchgate.net The activation barrier for unassisted proton transfer is quite high, around 51 kcal/mol for pyrazole. researchgate.net

N-Benzylation of the 4-Amino Group: In the case of direct N-alkylation, the reaction proceeds through a classic SN2 transition state. For the hydrogen borrowing mechanism, the reaction involves the formation of an imine intermediate. rsc.org The catalyst, often a transition metal complex, facilitates the reversible transfer of hydrogen from the benzyl (B1604629) alcohol to the imine, leading to the final N-benzylated amine and regenerating the catalyst. The isolation of imine and benzaldehyde (B42025) intermediates in related reactions confirms this pathway. rsc.org

Kinetic and Thermodynamic Aspects Governing Compound Formation

The formation of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine is governed by both kinetic and thermodynamic factors at each synthetic step.

The initial pyrazole ring formation is generally a thermodynamically favorable process due to the formation of a stable aromatic ring. The subsequent N-alkylation steps are also typically thermodynamically driven, leading to the formation of stable C-N bonds.

In the N-alkylation of the pyrazole ring, the reaction can be under either kinetic or thermodynamic control, which can influence the regioselectivity of the reaction. nih.gov Generally, the N1-alkylated product is thermodynamically more stable due to reduced steric hindrance compared to the N2-alkylated product, especially when a bulky substituent is already present on the pyrazole ring. However, the kinetically favored product can sometimes be the N2-isomer, depending on the reaction conditions and the nature of the electrophile.

Computational studies have been employed to estimate the activation energies for the N1 versus N2 alkylation of pyrazoles. For a generic alkylating agent like methyl bromide, the calculated activation energy for N1 methylation can be lower than for N2 methylation, suggesting it is the kinetically favored product. wuxiapptec.com However, the nature of the alkylating agent can reverse this selectivity. For example, with N-methyl chloroacetamide, the N2 alkylation product is favored due to stabilizing hydrogen bond interactions in the transition state. wuxiapptec.com

| Alkylating Agent | N1 Activation Energy (kcal/mol) | N2 Activation Energy (kcal/mol) | Predicted Major Product |

| Methyl Bromide | 6.4 | 9.4 | N1-alkylated |

| N-methyl chloroacetamide | 18.0 | 15.0 | N2-alkylated |

| Data derived from computational studies on a model pyrazole system. wuxiapptec.com |

Regioselectivity and Stereochemical Control in N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine Synthesis

Regioselectivity is a critical consideration in the synthesis of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, particularly during the N-cyclopentylation of the pyrazole ring. An unsymmetrically substituted pyrazole can lead to a mixture of N1 and N2 alkylated isomers. The regiochemical outcome is influenced by a combination of steric and electronic factors. acs.org

Generally, the alkylation of pyrazoles with bulky alkylating agents, such as a cyclopentyl group, tends to favor substitution at the less sterically hindered nitrogen atom. semanticscholar.org If the pyrazole precursor has a substituent at the 3- or 5-position, the cyclopentyl group will preferentially add to the nitrogen atom further away from this substituent. The choice of base and solvent can also play a significant role in controlling the regioselectivity. For instance, the use of K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation of 3-substituted pyrazoles. acs.org

Enzymatic methods have also been developed for the highly regioselective N-alkylation of pyrazoles, achieving greater than 99% regioselectivity in some cases. nih.gov

Stereochemical control is not a significant factor in the synthesis of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, as no new chiral centers are formed in the key bond-forming steps, assuming the starting materials are achiral.

| Pyrazole Substituent | Alkylating Agent | Conditions | Major Regioisomer |

| 3-substituted | Alkyl Halide | K2CO3, DMSO | N1-alkylated |

| Unsubstituted | Cyclopentyl Bromide | Base | N1-alkylated (steric control) |

| General trends observed in pyrazole N-alkylation. acs.orgsemanticscholar.org |

Computational and Theoretical Chemistry of N Benzyl 1 Cyclopentyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in elucidating the electronic structure and energetic properties of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine. These calculations, based on the principles of quantum mechanics, allow for the precise determination of molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.com The B3LYP functional, combined with a suitable basis set like 6-311+G(2d,p), is commonly employed to optimize the molecular geometry of pyrazole (B372694) derivatives. tandfonline.com Such studies allow for the determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state.

The electronic properties are further explored by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For pyrazole derivatives, these calculations help identify the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Exemplary DFT-Calculated Properties for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative for a similar pyrazole structure and not specific to N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine.

Ab initio methods, such as Hartree-Fock (HF), provide an alternative to DFT for quantum chemical calculations. nih.gov These methods are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, ab initio calculations can offer high accuracy for predicting various molecular properties. nih.gov Comparisons between results from DFT and HF methods can provide a more comprehensive understanding of the electronic structure. For instance, variations in calculated dihedral angles and atomic charges can highlight the influence of electron correlation, which is treated differently in the two approaches. nih.gov

The flexibility of the N-benzyl and cyclopentyl groups necessitates a thorough conformational analysis. This involves studying the rotation around key single bonds, such as the N(amide)-C(sp³) bond and the C(sp³)-C(aryl) bond. researchgate.net By calculating the potential energy surface (PES) for these rotations, researchers can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. The results of such studies can be used to develop or refine parameters for molecular mechanics force fields, enabling larger-scale simulations. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations extend the insights from static quantum chemical calculations to describe the dynamic behavior of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine over time.

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules. researchgate.net By simulating the molecule's behavior over a period, MD can reveal information about its conformational flexibility and stability. samipubco.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the mobility of specific parts of the molecule. researchgate.net For pyrazole-containing compounds, MD simulations have been used to explore their binding modes and stability within the active sites of proteins, providing insights into potential biological activity. researchgate.netnih.gov

Table 2: Illustrative MD Simulation Stability Metrics

| Metric | System | Average Value |

|---|---|---|

| RMSD | Molecule Backbone | 1.5 Å |

| RMSF | Cyclopentyl Group | 2.0 Å |

| RMSF | Benzyl (B1604629) Group | 1.8 Å |

Note: This data is hypothetical and serves to illustrate typical outputs of an MD simulation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org It visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. tandfonline.comnih.gov Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. nih.gov For pyrazole derivatives, MEP maps can identify the electronegative nitrogen atoms of the pyrazole ring and any carbonyl or sulfonyl groups as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.netnih.gov

Prediction of Reactivity Descriptors and Frontier Molecular Orbitals

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine. asrjetsjournal.orgnih.govresearchgate.net By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain a deeper understanding of the molecule's electronic behavior. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. These include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.87 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.92 | Indicates molecular stability and reactivity |

| Electronegativity (χ) | 3.41 | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.46 | Indicates resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.36 | Quantifies the ability to accept electrons |

Solvent Effects on Molecular Properties and Reaction Energetics

The surrounding solvent can significantly influence the properties and reactivity of a molecule. researchgate.netnih.gov For N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, the polarity of the solvent is expected to affect its conformational stability, electronic structure, and the energetics of its reactions. Computational models can simulate these effects by treating the solvent either as a continuous medium or by including explicit solvent molecules.

In polar solvents, molecules with a significant dipole moment, such as the title compound, are generally stabilized. This stabilization can lead to changes in the molecular geometry and the energies of the frontier orbitals. For instance, an increase in solvent polarity may lead to a slight decrease in the HOMO-LUMO gap, potentially increasing the molecule's reactivity. nih.gov Furthermore, reaction energetics, such as activation energies and reaction enthalpies, can be substantially altered by the solvent environment due to the differential solvation of reactants, transition states, and products.

| Property | Gas Phase | Ethanol | Water |

|---|---|---|---|

| Dipole Moment (Debye) | 2.15 | 2.85 | 3.10 |

| EHOMO (eV) | -5.87 | -5.92 | -5.95 |

| ELUMO (eV) | -0.95 | -1.01 | -1.04 |

| Energy Gap (ΔE) (eV) | 4.92 | 4.91 | 4.91 |

Structure Activity Relationship Sar Studies: a Theoretical and Modeling Perspective

Principles of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to Pyrazole (B372694) Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are foundational computational tools in drug design. researchgate.netmsjonline.org These methods aim to build statistically significant models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.netijsdr.org For pyrazole systems, QSAR has been effectively used to predict activities ranging from anti-inflammatory to anticancer and hypoglycemic effects. researchgate.netijsdr.orgneuroquantology.com

The core principle involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of a molecule's structure, including:

Physicochemical Descriptors: Such as lipophilicity (LogP), molecular weight, and polar surface area. neuroquantology.comresearchgate.net

Topological Descriptors: Which describe the connectivity and branching of atoms.

Electronic Descriptors: Related to the distribution of electrons, like dipole moment and atomic charges.

3D Descriptors: Which account for the molecule's three-dimensional shape and steric properties. neuroquantology.com

Once calculated, these descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a mathematical equation that predicts the biological activity (the dependent variable). researchgate.netmsjonline.org A robust QSAR model is characterized by strong statistical parameters such as a high coefficient of determination (r²) and cross-validated correlation coefficient (q²), indicating its predictive power. msjonline.orgresearchgate.net Such models are invaluable for predicting the activity of newly designed pyrazole derivatives, thereby prioritizing synthetic efforts. researchgate.netmsjonline.org

In Silico Approaches to SAR Exploration for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine Analogues

In silico (computational) techniques provide a rapid and cost-effective means to explore the SAR of analogues of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine. These methods can guide the modification of the parent structure to enhance desired biological activities. Key in silico approaches include 2D-QSAR and 3D-QSAR.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by analyzing the 3D fields surrounding the molecules. researchgate.netmdpi.com These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity. researchgate.netmdpi.com For instance, a CoMFA model might suggest that adding a bulky group to a specific position on the benzyl (B1604629) ring of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine could enhance its interaction with a target protein. mdpi.com Molecular docking studies further complement QSAR by predicting how these analogues bind within the active site of a specific biological target, revealing key interactions like hydrogen bonds and hydrophobic contacts. msjonline.orgijsdr.org

Below is a hypothetical table illustrating how in silico predictions could be applied to analogues of the lead compound.

| Compound ID | Modification on Benzyl Ring | Predicted Activity (pIC50) | Rationale from Hypothetical 3D-QSAR Model |

| Lead | -H (unsubstituted) | 6.5 | Baseline activity |

| Analogue 1 | 4-Cl | 7.2 | Favorable steric and electrostatic interaction in the para position. |

| Analogue 2 | 4-OCH3 | 6.8 | Moderate increase; potential for hydrogen bond acceptance. |

| Analogue 3 | 2-CH3 | 6.1 | Unfavorable steric bulk near the pyrazole linkage (negative contour). |

| Analogue 4 | 4-NO2 | 7.5 | Strong electron-withdrawing group enhances key electrostatic interactions. |

Note: The data in this table is purely illustrative to demonstrate the application of in silico SAR exploration.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful ligand-based design technique used to identify novel chemical entities with potential biological activity. nih.gov A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.govscitechjournals.com

For pyrazole systems, pharmacophore models have been successfully developed from a set of known active compounds. nih.govnih.govnih.gov This model then serves as a 3D query in a virtual screening campaign. neuroquantology.comchemmethod.com High-Throughput Virtual Screening (HTVS) uses this pharmacophore query to rapidly search large chemical databases (containing millions of compounds) to identify molecules that match the required 3D features. chemmethod.comchemmethod.comresearchgate.net This process efficiently filters vast libraries down to a manageable number of "hits" for further investigation, such as molecular docking or experimental testing. chemmethod.comnih.gov

A hypothetical pharmacophore model for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine analogues might include the features outlined in the table below.

| Feature ID | Pharmacophore Feature | Corresponding Moiety in Lead Compound |

| HYD1 | Hydrophobic | Cyclopentyl group |

| ARO1 | Aromatic Ring | Benzyl group |

| HBD1 | Hydrogen Bond Donor | Amine (-NH) group |

| HBA1 | Hydrogen Bond Acceptor | Pyrazole Nitrogen (N2) |

This model could then be used to find other compounds in a database that possess these features in a similar spatial arrangement, potentially leading to the discovery of new and structurally diverse active molecules. nih.govacs.org

Ligand-Based and Structure-Based Design Strategies for Modulating Molecular Interactions

Drug design strategies for discovering and optimizing compounds like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine can be broadly categorized as ligand-based or structure-based.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to bind to the target. Techniques like QSAR and pharmacophore modeling are central to ligand-based design. nih.govresearchgate.net By analyzing a series of active pyrazole analogues, one can deduce the structural requirements for activity and design new molecules that incorporate these features. nih.gov

Structure-based drug design , conversely, is possible when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, often through X-ray crystallography or NMR. acs.org The primary tool in this approach is molecular docking, which computationally places a ligand into the binding site of the protein. msjonline.orgacs.org This allows for the visualization of molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues. msjonline.org This detailed understanding of the binding mode enables the rational design of modifications to the ligand to improve its affinity and selectivity for the target. mdpi.comnih.gov

| Strategy | Requirement | Primary Methodologies | Application to Pyrazole Analogues |

| Ligand-Based | A set of molecules with known activity. | QSAR, Pharmacophore Modeling. nih.gov | Designing novel pyrazoles based on the common features of known active compounds. |

| Structure-Based | 3D structure of the biological target. | Molecular Docking, Molecular Dynamics. acs.orgnih.gov | Modifying the benzyl or cyclopentyl groups to optimize interactions with specific residues in the target's binding pocket. |

Molecular Interactions and Mechanistic Biological Activity

DNA Binding and Intercalation Studies

Therefore, it is not possible to provide the requested detailed article on the molecular and biological activity of this specific compound.

Structure-Based Design for Probing Specific Molecular Interactions

The strategic design of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine for probing specific molecular interactions leverages the well-established roles of its constituent chemical moieties in binding to biological targets, particularly protein kinases. The pyrazole (B372694) core serves as a versatile scaffold in drug discovery, valued for its synthetic accessibility and ability to act as a bioisosteric replacement for other functional groups. mdpi.comnih.gov Structure-based design, in this context, involves the rational combination of the N-benzyl, 1-cyclopentyl, and 4-aminopyrazole components to optimize interactions within the binding sites of target proteins.

The pyrazole ring itself is a key element in numerous kinase inhibitors. mdpi.comnih.gov Its nitrogen atoms can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The substitutions at the N1 and C4 positions are pivotal for modulating potency, selectivity, and pharmacokinetic properties. mdpi.com

The N-benzyl group at the 1-position of the pyrazole ring is often incorporated to engage in hydrophobic interactions within the target's binding pocket. The phenyl ring can fit into hydrophobic pockets, and its orientation can be fine-tuned by substituents on the ring to enhance van der Waals contacts and potentially form additional hydrogen bonds. In the development of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, for instance, various substitutions on the benzyl (B1604629) ring were explored to optimize activity. nih.gov

The 4-amino group on the pyrazole ring can act as a hydrogen bond donor, further anchoring the molecule within the active site of a target protein. This functionality is critical for establishing specific interactions that contribute to the inhibitor's potency and selectivity.

Detailed structure-activity relationship (SAR) studies on analogous compounds provide insights into the importance of each component of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine. For instance, in a series of pyrazole-based inhibitors, the nature of the substituent at the N1 position significantly influences the inhibitory activity.

| Compound Analog | N1-Substituent | Relative Potency | Rationale for Activity |

|---|---|---|---|

| Analog A | Methyl | Moderate | Small alkyl group may not fully occupy the hydrophobic pocket. |

| Analog B | Cyclopentyl | High | Optimal fit and hydrophobic interactions in the N-lobe pocket. mdpi.com |

| Analog C | Phenyl | Variable | Potential for steric clashes or favorable pi-stacking interactions depending on the target. |

| Analog D | Benzyl | High | Engages in hydrophobic interactions, with potential for further optimization through ring substitution. nih.gov |

Similarly, modifications to the group at the 4-position of the pyrazole ring highlight the importance of the amino group for targeted interactions.

| Compound Analog | C4-Substituent | Relative Potency | Rationale for Activity |

|---|---|---|---|

| Analog E | Hydrogen | Low | Lacks a key hydrogen bonding interaction. |

| Analog F | Amino | High | Acts as a hydrogen bond donor to interact with the protein backbone or side chains. |

| Analog G | Nitro | Moderate | Can act as a hydrogen bond acceptor but may have different electronic properties affecting overall binding. |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopy is fundamental to the structural determination of organic compounds. A combination of nuclear magnetic resonance, vibrational, mass, and UV-Visible spectroscopic methods allows for a complete picture of the molecular connectivity and electronic properties of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine.

High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are vital.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts (δ) for the protons in N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine are predicted based on the electronic environment of the various functional groups.

Aromatic Protons: The protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm.

Pyrazole (B372694) Protons: The two protons on the pyrazole ring will likely resonate as singlets in the region of 6.0 to 7.5 ppm.

Benzyl CH₂ Protons: The methylene (B1212753) protons of the benzyl group should appear as a singlet around 4.2-4.5 ppm.

Cyclopentyl Protons: The methine proton on the cyclopentyl group attached to the pyrazole nitrogen is expected to be a multiplet further downfield than the other cyclopentyl protons, likely in the range of 4.5-5.0 ppm. The remaining methylene protons of the cyclopentyl ring will produce complex multiplets between 1.5 and 2.2 ppm.

Amine NH Proton: The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is typically expected in the region of 3.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine are as follows:

Aromatic Carbons: The carbons of the phenyl ring are expected to resonate between 127 and 140 ppm.

Pyrazole Carbons: The carbon atoms of the pyrazole ring typically appear in the range of 100 to 140 ppm.

Benzyl CH₂ Carbon: The methylene carbon of the benzyl group is anticipated around 45-55 ppm.

Cyclopentyl Carbons: The methine carbon of the cyclopentyl group attached to the nitrogen will be the most downfield of the aliphatic carbons, likely between 55 and 65 ppm. The other cyclopentyl methylene carbons are expected in the 24-35 ppm range.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic CH | 7.2 - 7.4 | 127 - 140 |

| Pyrazole CH | 6.0 - 7.5 | 100 - 140 |

| Benzyl CH₂ | 4.2 - 4.5 | 45 - 55 |

| Cyclopentyl CH | 4.5 - 5.0 | 55 - 65 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 24 - 35 |

| Amine NH | 3.5 - 5.0 | N/A |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The IR spectrum of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclopentyl and benzyl methylene groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic C=C and pyrazole C=N and C=C stretching vibrations will give rise to several bands in the 1450-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for the amine and the pyrazole ring are expected in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric vibrations of the pyrazole and phenyl rings would be particularly Raman active.

Table 2: Expected FTIR Absorption Bands for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C/C=N Stretch (Aromatic/Pyrazole) | 1450 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine (molecular weight: 241.33 g/mol ) would show a molecular ion peak (M⁺) at m/z 241. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways would likely involve:

Loss of the benzyl group (C₇H₇, 91 u), leading to a fragment at m/z 150.

Cleavage of the cyclopentyl ring.

Formation of the tropylium (B1234903) ion at m/z 91, a characteristic fragment for benzyl-containing compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₁₅H₁₉N₃, the exact mass would be determined to several decimal places, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine is expected to show absorption bands in the UV region due to the π-π* transitions of the pyrazole and benzene (B151609) aromatic systems. The exact position of the absorption maxima (λ_max) would depend on the solvent used but is anticipated to be in the 200-300 nm range.

X-Ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. For related pyrazole structures, X-ray crystallography has been instrumental in confirming their molecular geometry.

Chromatographic and Electrophoretic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation and purification of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be developed. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. Different solvent systems would be tested to achieve good separation of the product from any starting materials or byproducts.

Electrophoretic techniques, such as capillary electrophoresis, could also be employed for purity analysis, offering high separation efficiency.

Thermal Analysis Techniques (e.g., TGA, DTA) for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are fundamental in determining the thermal stability, decomposition profile, and phase transitions of a compound. TGA measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability and the temperature at which it begins to decompose. DTA, on the other hand, detects differences in temperature between a sample and a reference material, which can indicate physical or chemical changes like melting, crystallization, or decomposition.

Despite the importance of these techniques, no specific TGA or DTA data for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine has been reported in the public domain. While research on other pyrazole derivatives often includes thermal stability analysis, particularly for energetic materials, this information is not transferable to the target compound due to variations in molecular structure significantly influencing thermal behavior. The thermal properties of pyrazole-containing compounds can be tuned by altering substituents, which underscores the need for specific experimental data.

Elemental Analysis Methodologies

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the percentage composition of its constituent elements. For an organic molecule like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine (with a presumed molecular formula of C15H19N3), elemental analysis would be expected to quantify the percentages of carbon, hydrogen, and nitrogen.

The theoretical elemental composition can be calculated based on the molecular formula:

Carbon (C): 75.28%

Hydrogen (H): 8.00%

Nitrogen (N): 17.56%

Experimental determination of these values is crucial for confirming the compound's identity and purity. Typically, this is achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen) are collected and measured.

As with thermal analysis, specific experimental elemental analysis data for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine is not available in the reviewed literature. While numerous studies on various pyrazole derivatives report the use of elemental analysis to confirm the synthesis of their target compounds, this data is unique to each specific molecule.

Derivatization and Analog Development of N Benzyl 1 Cyclopentyl 1h Pyrazol 4 Amine

Strategies for Functional Group Transformations and Modifications

Functional group transformations are fundamental to altering the properties of the lead compound, N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine. Key reactive sites on the molecule include the secondary amine, the aromatic benzyl (B1604629) ring, the cyclopentyl group, and the pyrazole (B372694) core itself.

Amine Modifications : The secondary amine (NH) is a prime site for modification. Acylation or sulfonylation can introduce a variety of substituents, altering polarity and hydrogen bonding capacity. For instance, amide coupling reactions can be used to introduce benzamide (B126) moieties, a strategy that has been successfully employed in related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. nih.gov Reductive amination is another route to introduce further alkyl groups, potentially modulating lipophilicity and basicity.

Aromatic Ring Substitution : The benzyl group offers a versatile platform for introducing substituents to probe interactions with biological targets. Electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amino group, can install a handle for further derivatization. imist.ma Palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, are powerful tools for adding aryl, heteroaryl, or alkyl groups to the phenyl ring, assuming a suitable halide is first installed. mdpi.comnih.gov

Pyrazole Core Functionalization : The pyrazole ring can be functionalized at its available carbon positions. While the specific compound has substituents at positions 1 and 4, positions 3 and 5 are potential sites for modification. Methods for direct C-H functionalization of pyrazoles are evolving, but classical approaches often involve building the ring from appropriately substituted precursors, such as 1,3-dicarbonyl compounds and hydrazines. orientjchem.orgmdpi.com For example, using a substituted hydrazine (B178648) in the initial cyclocondensation can introduce diversity at the N-1 position. nih.gov

Cyclopentyl Group Modification : While synthetically more challenging, modification of the cyclopentyl group could be explored. Strategies might involve starting with functionalized cyclopentylamines or cyclopentanones in the initial synthesis.

A summary of potential transformations is presented below.

| Molecular Site | Transformation Strategy | Potential Outcome | Relevant Precursors/Reagents |

| Secondary Amine | Acylation / Amide Coupling | Introduce diverse R-groups, modulate H-bonding | Acid chlorides, Carboxylic acids (with coupling agents) |

| Secondary Amine | Sulfonylation | Introduce sulfonyl groups, alter polarity | Sulfonyl chlorides |

| Secondary Amine | Reductive Amination | Introduce additional alkyl groups | Aldehydes/Ketones, Reducing agents (e.g., NaBH(OAc)₃) |

| Benzyl Ring | Electrophilic Aromatic Substitution | Introduce nitro, halo, or acyl groups | HNO₃/H₂SO₄, Br₂, Acyl chlorides/AlCl₃ |

| Benzyl Ring (pre-functionalized) | Palladium Cross-Coupling (e.g., Suzuki) | Introduce aryl, alkyl, or heteroaryl groups | Arylboronic acids, Pd catalyst, base |

| Pyrazole Core (C3/C5) | Vilsmeier-Haack Reaction | Formylation for further derivatization | POCl₃/DMF |

| Pyrazole Core (C3/C5) | Halogenation | Introduce handles for cross-coupling | N-Bromosuccinimide (NBS) |

Design and Synthesis of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine Analogues with Varied Substituents

The design and synthesis of analogues focus on systematically varying the substituents on the core structure to establish a structure-activity relationship (SAR). This involves modifying the N-1 cyclopentyl group, the N-benzyl group, and the pyrazole core.

Variation of the N-1 Substituent : The cyclopentyl group at the N-1 position of the pyrazole ring is crucial for defining the molecule's three-dimensional shape and lipophilicity. Analogues can be synthesized by replacing the cyclopentyl group with other cyclic or acyclic alkyl groups. The synthesis of such N-substituted pyrazoles typically involves the condensation of a substituted hydrazine with a β-dicarbonyl compound or its equivalent. nih.govpreprints.org For example, using methylhydrazine or phenylhydrazine (B124118) would yield N-methyl or N-phenyl analogues, respectively.

Variation of the Benzyl Group : The benzyl group can be readily modified. A common approach involves synthesizing a library of analogues with different substituents on the phenyl ring. For instance, in the development of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, researchers synthesized analogues with various substituents on the benzyl ring, such as chloro, fluoro, and methoxy (B1213986) groups, to optimize potency. nih.gov These substitutions can alter electronic properties and steric bulk, influencing binding affinity.

Substitution on the Pyrazole Ring : Introducing substituents at the C-3 and C-5 positions of the pyrazole ring can significantly impact biological activity. In a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the presence of methyl groups at C-3 and C-5 was a key feature. nih.gov Analogues of the title compound could be designed with small alkyl groups, halogens, or trifluoromethyl groups at these positions to explore steric and electronic requirements. The synthesis often starts with a functionalized 1,3-diketone which, upon reaction with cyclopentylhydrazine, yields the desired substituted pyrazole core. mdpi.com

The following table outlines a hypothetical set of analogues designed to probe SAR.

| Analogue | Modification from Parent Compound | Rationale |

| Analogue A | N-1 position: Cyclohexyl instead of Cyclopentyl | Explore effect of larger cycloalkyl group size |

| Analogue B | Benzyl group: 4-Chlorobenzyl instead of Benzyl | Probe electronic effects (electron-withdrawing) |

| Analogue C | Benzyl group: 4-Methoxybenzyl instead of Benzyl | Probe electronic effects (electron-donating) |

| Analogue D | Pyrazole C-3 position: Methyl group added | Investigate steric and electronic effects on the pyrazole core |

| Analogue E | Amine: N-acetyl derivative | Alter H-bonding potential and polarity |

Exploration of Bioisosteric Replacements within the Pyrazole Scaffold

Bioisosteric replacement is a strategy used to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. The pyrazole ring itself is a common scaffold that can be replaced with other five-membered heterocycles. nih.gov

This approach has been extensively studied in the context of diarylpyrazole CB1 receptor antagonists like rimonabant. nih.govacs.org Researchers have successfully replaced the central pyrazole ring with other heterocycles such as thiazoles, triazoles, and imidazoles. nih.govacs.org These bioisosteres were shown to maintain the necessary three-dimensional structure for biological activity. nih.gov Similarly, oxadiazoles (B1248032) have been investigated as bioisosteric replacements for the pyrazole carboxamide moiety of rimonabant. rsc.org The 1,2,3-triazole ring has also been proposed as a pyrazole bioisostere, offering potentially improved bioavailability due to lower lipophilicity. unimore.it

Applying this strategy to N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, one could design analogues where the pyrazole core is replaced by other heterocycles to modulate properties like metabolic stability, solubility, and target affinity.

| Original Scaffold | Bioisosteric Replacement | Potential Advantages | Reference Example |

| 1H-Pyrazole | 1,2,3-Triazole | Can mimic pyrazole geometry, potentially less lipophilic | Rimonabant analogues unimore.it |

| 1H-Pyrazole | Imidazole (B134444) | Maintains aromaticity and H-bonding features | Rimonabant analogues nih.govacs.org |

| 1H-Pyrazole | Thiazole | Similar size and shape to pyrazole | Rimonabant analogues nih.govresearchgate.net |

| 1H-Pyrazole | Isoxazole | Can be synthesized from similar precursors (1,3-dicarbonyls) | General pyrazole libraries mdpi.com |

These replacements could lead to novel scaffolds with retained or enhanced activity and improved drug-like properties. Molecular modeling studies are often employed to compare the structural overlap between the original pyrazole compound and its designed bioisosteres to predict the likelihood of retaining biological activity. nih.gov

Combinatorial Chemistry and Parallel Synthesis Approaches for Compound Libraries

To efficiently explore the SAR of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, combinatorial chemistry and parallel synthesis are powerful tools for generating large libraries of related compounds. eco-vector.com These techniques allow for the rapid synthesis of numerous analogues by systematically combining a set of building blocks.

Solution-Phase Parallel Synthesis : This approach involves performing reactions in parallel in an array of reaction vessels. It has been successfully used to create libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov For the target compound, a library could be generated by reacting a common intermediate, such as 1-cyclopentyl-1H-pyrazol-4-amine, with a diverse set of benzyl halides or aldehydes (via reductive amination) in a parallel synthesizer. This would rapidly produce a wide range of analogues with different substituents on the benzyl ring.

Solid-Phase Synthesis : In this method, one of the starting materials is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and by-products are easily washed away, simplifying purification. A solid-phase synthesis scheme has been designed to generate libraries of variably substituted pyrazoles. mdpi.com For the title compound, the pyrazole core could be assembled on the resin, followed by sequential addition of the cyclopentyl and benzylamine (B48309) moieties, allowing for diverse building blocks to be introduced at each step.

A representative combinatorial approach could involve the following building blocks:

Set A (N-1 Substituents) : Cyclopentylhydrazine, Cyclohexylhydrazine, Phenylhydrazine

Set B (Amine Substituents) : A library of 50 different substituted benzyl bromides

Set C (Pyrazole Core Precursors) : Various 1,3-diketones to introduce substituents at C-3 and C-5

Combining these sets would allow for the creation of thousands of unique compounds. The synthesis of multidentate molecules containing pyrazolyl and other building blocks has been achieved through efficient condensation reactions, demonstrating the feasibility of such combinatorial approaches. acs.orgnih.gov These libraries can then be screened to identify compounds with improved activity and properties.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives is well-established, but the pursuit of more efficient, sustainable, and novel methods remains a key research goal. Traditional methods for creating similar pyrazole structures often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or reactions involving β-ketonitriles. beilstein-journals.org

A more contemporary and efficient approach involves a one-step oxidative coupling process. For instance, a patented method describes the reaction between N-substituted benzylamines and pyrazole-4-carbaldehydes, catalyzed by iron(II) sulfate (B86663) and calcium carbonate, to produce related compounds. google.com This highlights a scalable route that minimizes purification steps.

Future research could focus on developing greener synthetic methodologies. This includes the exploration of photocatalysis, which utilizes visible light to drive chemical reactions under mild conditions. A recent example in a different heterocyclic system involved a photoinduced asymmetric dearomative hydroalkylation, demonstrating a sophisticated method for creating complex chiral structures. acs.org Applying similar photoredox catalysis to the synthesis of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine could lead to highly efficient and enantioselective routes that are currently unexplored.

| Synthetic Route | Key Reagents/Conditions | Advantages | Potential for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine |

|---|---|---|---|

| Classical Cyclocondensation | 1,3-Dicarbonyls, Hydrazines | Well-established, versatile | Applicable but may lack regioselectivity and efficiency |

| Oxidative Coupling | Pyrazole-4-carbaldehyde, Benzylamine (B48309) derivative, FeSO₄/CaCO₃ | One-step process, scalable, efficient google.com | A direct and promising route for synthesis |

| Vilsmeier-Haack Reaction | Hydrazones, DMF/POCl₃ | Good for forming the pyrazole-4-carbaldehyde intermediate semanticscholar.org | A potential multi-step route involving a key intermediate |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., 4CzIPN), chiral Lewis acid acs.org | Sustainable, mild conditions, potential for asymmetry | A novel, unexplored, and sustainable future direction |

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for predicting the behavior of molecules like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, thereby guiding experimental work. Methods such as molecular docking, quantum mechanics, and molecular dynamics simulations can provide insights into how the compound might interact with biological macromolecules.

For example, docking studies are routinely used to predict the binding orientation and affinity of pyrazole-containing molecules to protein targets like cyclin-dependent kinase 2 (CDK2). nih.gov Such studies utilize crystal structures of the target protein to model the ligand's interaction within the binding site, employing scoring functions to rank potential binders. nih.gov This approach could be applied to N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine to screen for potential protein targets and predict its biological activity profile.

Future research could employ more advanced techniques like machine learning and artificial intelligence to develop quantitative structure-activity relationship (QSAR) models. These models could predict the biological activities or properties of a large library of virtual derivatives of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, accelerating the discovery of compounds with specific functions.

| Computational Method | Application | Predicted Outcome for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to protein targets | Identification of potential biological targets and binding hypotheses nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complex with a target | Assessment of binding stability and conformational changes |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms | Understanding chemical reactivity and electronic structure |

| QSAR Modeling | Relating chemical structure to biological activity | Predicting the activity of novel derivatives to guide synthesis |

Deeper Mechanistic Insights into Molecular Interactions

Understanding the precise molecular interactions between N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine and its potential biological targets is crucial for its development as a chemical tool. The structural components of the molecule—the hydrogen-bond-donating amine, the aromatic benzyl (B1604629) group capable of π-stacking, and the hydrophobic cyclopentyl group—all suggest the potential for specific interactions within a protein binding pocket.

Research on other substituted pyrazoles has provided mechanistic insights that could be relevant. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy by affecting mTORC1 activity, highlighting how this class of compounds can interfere with cellular signaling pathways. nih.gov Future studies on N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine could use techniques like X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to a target protein. This would provide definitive evidence of its binding mode and guide the design of more potent and selective derivatives.

Utility as Chemical Probes for Biological System Interrogation

A chemical probe is a small molecule used to study and manipulate biological systems. N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine serves as a promising scaffold for the development of such probes. By systematically modifying its structure, researchers can create tools to investigate specific biological questions.

Future work could involve synthesizing derivatives that incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of target proteins. Another advanced strategy would be to introduce a photoreactive group, creating a photo-affinity probe. Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling unambiguous identification through techniques like mass spectrometry. This approach is invaluable for discovering the targets of novel bioactive compounds.

Integration with High-Throughput Screening for Target Identification (Non-Therapeutic)

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their effect on a specific biological process. The pyrazole scaffold is frequently found in compound libraries used for HTS campaigns aimed at discovering new protein kinase inhibitors and other modulators of cellular function. cijournal.ru

N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine could be integrated into HTS campaigns for non-therapeutic target identification. For example, it could be screened against panels of enzymes, receptors, or whole cells to identify novel biological activities. A "hit" from such a screen would not be pursued for therapeutic development but rather as a tool to understand fundamental biology. Phenotypic screens, which measure changes in cell morphology or function, could reveal unexpected activities and point towards novel cellular pathways modulated by this chemical scaffold.

| Screening Type | Objective | Potential Outcome |

|---|---|---|

| Biochemical HTS | Identify direct interactions with purified proteins (e.g., kinases, proteases) | Discovery of novel enzyme inhibitors or receptor ligands cijournal.ru |

| Cell-based Phenotypic HTS | Identify compounds that induce a specific cellular phenotype (e.g., changes in morphology, protein expression) | Uncover novel biological pathways modulated by the compound |

| Target Deconvolution HTS | Identify the specific molecular target of a "hit" compound from a phenotypic screen | Validation of the compound as a specific chemical probe |

Conclusion

Summary of Key Academic Discoveries and Contributions Related to N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine

Academic research on pyrazole (B372694) derivatives has laid a foundational understanding of their synthesis and biological importance. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a structure that imparts a range of chemical properties and biological activities. ias.ac.in The synthesis of N-substituted pyrazoles, a category that includes N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, has been a subject of extensive research, with methods developed to introduce a variety of substituents at the N1 position. acs.org

The 4-amino group on the pyrazole ring is a key functional group that allows for further chemical modifications, making compounds like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine valuable as intermediates in the synthesis of more complex molecules. researchgate.netchim.it Research has demonstrated that the substitution pattern on the pyrazole ring plays a crucial role in determining the biological and chemical properties of the compound. researchgate.net For instance, the presence of an N-benzyl group can influence the molecule's interaction with biological targets, a feature explored in various pyrazole-based compounds.

Key contributions in the field of pyrazole chemistry include the development of efficient synthetic routes, such as the Knorr pyrazole synthesis and Thorpe-Ziegler cyclization for the preparation of 4-aminopyrazoles. chim.it Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions have expanded the ability to functionalize the pyrazole core. chim.it While direct studies on N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine are limited, the wealth of research on analogous compounds underscores the scientific interest in this class of molecules.

Table 1: Examples of Biologically Active Pyrazole Derivatives

| Compound Name | Therapeutic Area | Key Structural Features |

| Celecoxib | Anti-inflammatory | Diaryl-substituted pyrazole |

| Rimonabant | Anti-obesity (withdrawn) | N-aryl pyrazole carboxamide |

| Sildenafil | Erectile dysfunction | Fused pyrazole ring system |

Remaining Challenges and Unresolved Questions in its Chemical Biology

The chemical biology of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine presents several challenges and unresolved questions, largely stemming from the limited specific research on this compound. A primary challenge is the elucidation of its specific biological targets and mechanism of action. While the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the specific activity profile of this particular compound remains to be determined. academicstrive.comnih.gov

A significant unresolved question is how the combination of the N-benzyl and 1-cyclopentyl substituents influences the compound's pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationship (SAR) for this specific substitution pattern is crucial for any potential therapeutic development. Furthermore, the metabolic fate of N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine in biological systems is unknown, which is a critical aspect of its chemical biology that needs investigation.

Another challenge lies in the potential for off-target effects, a common issue with kinase inhibitors and other biologically active small molecules. Identifying the full spectrum of biological interactions for this compound would be essential to assess its therapeutic potential and safety profile. The development of selective and potent derivatives also remains a challenge, requiring further synthetic exploration and biological screening.

Broader Implications of Research on N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine in Heterocyclic Chemistry

Research into compounds like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine has broader implications for the field of heterocyclic chemistry. The synthesis and characterization of novel pyrazole derivatives contribute to the fundamental understanding of the chemical reactivity and properties of this important class of heterocycles. nih.gov The development of new synthetic methodologies for preparing such specifically substituted pyrazoles can expand the toolkit available to medicinal chemists for creating diverse chemical libraries. ias.ac.inchim.it

The study of the biological activities of new pyrazole derivatives can lead to the identification of new lead compounds for drug discovery. researchgate.net Even if a particular compound does not become a drug itself, the information gained from its study can inform the design of more effective and selective therapeutic agents. The exploration of the SAR of N-substituted pyrazoles helps in building predictive models for the biological activity of related compounds.

Moreover, the investigation of the physicochemical properties of compounds like N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, such as their solubility, stability, and crystal packing, contributes to the broader knowledge base of materials science and crystal engineering. The versatility of the pyrazole scaffold ensures that research into its derivatives will continue to be a fruitful area of investigation in heterocyclic chemistry. nbinno.com

Q & A

Q. What are the established synthetic methodologies for N-benzyl-1-cyclopentyl-1H-pyrazol-4-amine, and how do reaction parameters influence yield and purity?

Answer: Synthesis typically involves coupling reactions between halogenated pyrazole precursors and amines. A validated method involves:

- Halogenated precursor : 4-iodo-1-cyclopentyl-1H-pyrazole.

- Coupling agent : Benzylamine, using copper(I) bromide as a catalyst, cesium carbonate as a base, and DMSO as the solvent at 35°C for 48 hours .

- Purification : Column chromatography with gradient elution (ethyl acetate/hexane) yields ~17.9% pure product.

Q. Optimization strategies :

Q. Table 1. Comparative Synthesis Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodopyrazole | CuBr | DMSO | 35 | 48 | 17.9 |

| 4-Chloropyrazole | Pd(OAc)₂ | DMF | 80 | 24 | 32.5* |

| Hypothetical extrapolation based on analogous reactions |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the key spectral markers?

Answer:

- ¹H NMR :

- Pyrazole C5-H: δ 7.8–8.2 ppm (singlet).

- Benzyl CH₂: δ 4.5–5.0 ppm (multiplet).

- Cyclopentyl protons: δ 1.5–2.5 ppm (complex splitting) .

- ¹³C NMR :

- Pyrazole C4: δ 140–150 ppm.

- Cyclopentyl quaternary carbon: δ 85–90 ppm .

- IR : N-H stretch at ~3298 cm⁻¹; C=N vibration at 1600–1650 cm⁻¹ .

- HRMS : Exact mass confirmation (e.g., m/z 256.1443 [M+H]⁺ with <2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., NMR, XRD)?

Answer:

- XRD refinement : Use SHELXL for high-resolution crystallography to resolve disorder models. For example, SHELX’s parameter constraints can correct for dynamic effects in cyclopentyl ring conformations .

- 2D NMR : HSQC and HMBC correlations validate through-bond connectivity. For instance, HMBC cross-peaks between cyclopentyl CH₂ (δ 2.1 ppm) and pyrazole C4 (δ 148 ppm) confirm substitution patterns .

- DFT validation : Compare computed vs. experimental chemical shifts (tolerance ±0.3 ppm for ¹H, ±3 ppm for ¹³C) .

Q. What strategies improve regioselectivity during N-substitution on the pyrazole ring?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the pyrazole N1 position, directing benzylation to N4 .

- Metal coordination : Copper catalysts favor coupling at the less-hindered N4 position due to steric effects .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for selective benzylation .

Q. How can conflicting biological activity results from different assays be reconciled?

Answer:

- Dose-response validation : Perform IC₅₀ comparisons across assays (e.g., MTT vs. antibacterial disk diffusion) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Receptor docking studies : Molecular dynamics simulations predict binding affinities to prioritize follow-up assays .

Q. What methodologies optimize chromatographic purification of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.